molecular formula C23H19ClN4O3 B2745103 N-(2-chlorobenzyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide CAS No. 1326919-85-0

N-(2-chlorobenzyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide

Cat. No. B2745103
CAS RN: 1326919-85-0
M. Wt: 434.88
InChI Key: ARSFMDJQFGITEK-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide is a useful research compound. Its molecular formula is C23H19ClN4O3 and its molecular weight is 434.88. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorobenzyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorobenzyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Agricultural Fungicide Development

The structural similarity of F6609-6859 to known fungicides suggests its potential use in agriculture. Compounds like pyraclostrobin, which inhibit mitochondrial respiration in fungi, are crucial in combating a wide range of plant pathogens . F6609-6859 could be modified to enhance its fungicidal properties, potentially leading to the development of new fungicides that are more effective or have fewer side effects.

Antifungal and Antitubercular Drug Research

The oxadiazolyl and dihydropyridinyl moieties present in F6609-6859 are found in compounds with antifungal and antitubercular activities . This suggests that F6609-6859 could serve as a lead compound in the development of new medications for treating fungal infections and tuberculosis, addressing the growing concern of drug resistance.

Enhancement of Raman Spectroscopy

Surface-enhanced Raman spectroscopy (SERS) is a powerful analytical tool. F6609-6859, due to its complex molecular structure, could be used to create SERS active substrates. These substrates could improve the detection of various chemicals, including pesticides and pharmaceuticals, by enhancing the Raman signal .

Molecular Docking Studies

The compound’s structure makes it suitable for molecular docking studies to understand the binding affinity and interactions with biological targets. This can be particularly useful in the rational design of new therapeutic agents, as it allows for the prediction of activity and optimization of drug candidates .

Chemical Synthesis and Modification

F6609-6859 could be used as a starting material or intermediate in the synthesis of more complex organic molecules. Its benzyl and acetamide groups are functional handles that can undergo various chemical reactions, enabling the creation of a diverse array of derivatives with potential applications in material science and pharmacology .

Machine Learning Model Training

The unique structure of F6609-6859 provides an opportunity to train machine learning models for predicting the properties and activities of novel compounds. By including it in a dataset, researchers can improve the predictive power of models used in drug discovery and materials science .

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN4O3/c1-15-5-4-7-16(11-15)22-26-23(31-27-22)18-9-10-21(30)28(13-18)14-20(29)25-12-17-6-2-3-8-19(17)24/h2-11,13H,12,14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSFMDJQFGITEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorobenzyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide

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